5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
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Overview
Description
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with a molecular weight of 271.12 . It is a compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride can be achieved from 2,5-dimethoxybenzenesulfonic acid . It can also be obtained from the reaction between chlorosulfonic acid and 1,4-dimethoxybenzene .Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2,4-dimethoxybenzenesulfonyl chloride . The InChI code for this compound is 1S/C8H8Cl2O4S/c1-13-6-4-7 (14-2)8 (3-5 (6)9)15 (10,11)12/h3-4H,1-2H3 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Physical And Chemical Properties Analysis
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride appears as yellow crystals or crystalline powder . It has a melting point of 154-156 degrees Celsius .Scientific Research Applications
“5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 78046-28-3 . It has a molecular weight of 271.12 . This compound is used in various chemical reactions, but specific applications or experimental procedures are not readily available in the sources I have access to.
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Organic Chemistry - Electrophilic Aromatic Substitution
- Sulfonyl chlorides, like “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride”, can be useful intermediates in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon, forming a substitution product .
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Synthesis of Benzene Derivatives
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Friedel-Crafts Alkylation
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Organic Chemistry - Electrophilic Aromatic Substitution
- Sulfonyl chlorides, like “5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride”, can be useful intermediates in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon, forming a substitution product .
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Synthesis of Benzene Derivatives
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Friedel-Crafts Alkylation
Safety And Hazards
properties
IUPAC Name |
5-chloro-2,4-dimethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVKXMOKCJPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507711 |
Source
|
Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
CAS RN |
78046-28-3 |
Source
|
Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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